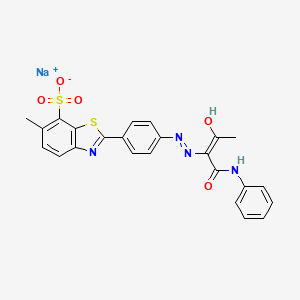

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazole-7-sulphonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of the compound involves multiple steps, starting from the preparation of benzothiazole derivatives. A study highlights the synthesis of a similar compound used in the determination of magnesium, underscoring the precision required in positioning sodium sulphonate groups for functionality (H. King, G. Pruden, & N. F. Janes, 1967).

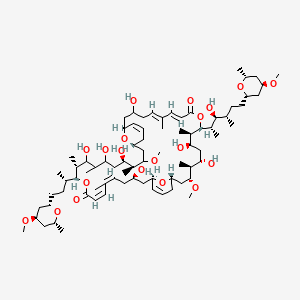

Molecular Structure Analysis

Molecular structure analysis of the compound reveals its intricate design, which is essential for its reactivity and specificity towards certain ions like magnesium. The positioning of sodium sulphonate groups significantly influences its analytical applications, as demonstrated in related azo sulphonate dyes (K. Hamada, Eiju Miyawaki, & J. Jaung, 2005).

Chemical Reactions and Properties

The chemical reactions and properties of the compound are pivotal in its use as a dye and in analytical chemistry. For example, its reactivity with metals like gold has been explored for analytical applications, showcasing its potential in trace metal detection (Ruan Chuanmin & Xu Qiheng, 1991).

Physical Properties Analysis

The physical properties, such as thermal stability and aggregation behavior, are crucial for understanding the compound's performance under various conditions. Studies on similar compounds have investigated these aspects to determine their suitability in different analytical and industrial applications (C. Bailly, D. Williams, F. E. Karasz, & W. MacKnight, 1987).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific ions and stability under various conditions, define the compound's applicability in analytical chemistry. For instance, its use in the determination of magnesium leverages its unique chemical interactions for sensitive and reliable analysis (H. King, G. Pruden, & N. F. Janes, 1967).

Applications De Recherche Scientifique

Antioxidant Capacity Assays

Benzothiazole derivatives, such as those involved in the ABTS/PP Decolorization Assay, play a significant role in antioxidant capacity assays. These assays are crucial for understanding the antioxidant properties of various compounds, which can be essential in food science, pharmaceuticals, and cosmetic industries. The ABTS assay, for example, is used to measure the total antioxidant capacity of substances, indicating potential health benefits or preservative properties (Ilyasov et al., 2020).

Antifungal and Immunomodulating Activities

Benzothiazole derivatives exhibit significant antifungal and immunomodulating activities. They have been studied for their potential in treating fungal infections, particularly those caused by Candida species. These compounds' ability to stimulate the immune response while directly combating fungal cells suggests their usefulness in developing new antifungal therapies (R. F. Schiaffella & A. Vecchiarelli, 2001).

Structural Activity Relationship in Medicinal Chemistry

The benzothiazole scaffold is critical in medicinal chemistry due to its varied biological activities. Compounds containing the benzothiazole ring have shown promise in treating diseases with antiviral, antimicrobial, anti-inflammatory, and anticancer properties. This versatility makes benzothiazole derivatives, including potentially Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazole-7-sulphonate, valuable in drug discovery and development (M. Bhat & S. L. Belagali, 2020).

Neuroprotective Treatment Strategies

Benzothiazole derivatives have been explored for their neuroprotective properties, particularly in the context of spinal cord injury. Drugs like riluzole, which is a sodium channel-blocking benzothiazole anticonvulsant, highlight the potential of benzothiazole compounds in treating neurodegenerative diseases and injuries by mitigating secondary injury mechanisms (Jefferson R. Wilson & M. Fehlings, 2014).

Patent Review on Therapeutic Potential

The therapeutic potential of benzothiazole derivatives is further emphasized in patent reviews, which detail the development of these compounds for various medical applications. The review covers a broad spectrum of activities, including anticancer and antimicrobial effects, showcasing the ongoing research and interest in benzothiazole derivatives as chemotherapeutic agents (A. Kamal et al., 2015).

Propriétés

IUPAC Name |

sodium;2-[4-[[(Z)-1-anilino-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5S2.Na/c1-14-8-13-19-21(22(14)35(31,32)33)34-24(26-19)16-9-11-18(12-10-16)27-28-20(15(2)29)23(30)25-17-6-4-3-5-7-17;/h3-13,29H,1-2H3,(H,25,30)(H,31,32,33);/q;+1/p-1/b20-15-,28-27?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLOMNBZWKDHEA-OLTFWBTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=N/C(=C(/C)\O)/C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N4NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazole-7-sulphonate | |

CAS RN |

10130-29-7 | |

| Record name | Direct pure yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzothiazolesulfonic acid, 6-methyl-2-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 6-methyl-2-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl]benzothiazole-7-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)